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Compound of Interest

Compound Name: Ivacaftor-d18

Cat. No.: B15140684 Get Quote

An In-depth Technical Guide to Ivacaftor-d18
For researchers, scientists, and drug development professionals, this guide provides a

comprehensive overview of Ivacaftor-d18, the deuterated analog of the cystic fibrosis

transmembrane conductance regulator (CFTR) potentiator, Ivacaftor. This document details its

chemical properties, synthesis, and application in analytical methodologies, alongside the

biochemical pathways of its non-deuterated counterpart.

Core Concepts: Understanding Ivacaftor and the
Role of Deuteration
Ivacaftor is a groundbreaking therapeutic agent for the treatment of cystic fibrosis (CF) in

patients with specific mutations in the CFTR gene.[1][2] It acts as a potentiator, increasing the

probability that the defective CFTR protein channel will be open, thereby enhancing chloride

ion transport across the cell membrane.[1][3] This mechanism helps to restore the hydration of

airway surfaces and improve mucus clearance in affected individuals.[1]

Ivacaftor-d18 is a stable, non-radioactive, isotopically labeled version of Ivacaftor where 18

hydrogen atoms have been replaced with deuterium. This substitution has minimal impact on

the compound's physical and pharmacological properties.[4] Its primary utility lies in its

application as an internal standard for the highly accurate quantification of Ivacaftor in

biological matrices such as plasma and sputum using sensitive analytical techniques like liquid

chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] The increased mass of
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Ivacaftor-d18 allows it to be distinguished from the non-labeled drug during analysis, ensuring

precise and reliable measurements.

Chemical Properties of Ivacaftor-d18
The fundamental chemical and physical properties of Ivacaftor-d18 are summarized in the

table below, providing a direct comparison with its non-deuterated form, Ivacaftor.

Property Ivacaftor-d18 Ivacaftor

CAS Number 1413431-05-6 873054-44-5

Molecular Formula C₂₄H₁₀D₁₈N₂O₃ C₂₄H₂₈N₂O₃

Molecular Weight 410.60 g/mol 392.50 g/mol

Synonyms VX-770-d18, [²H₁₈]-Ivacaftor VX-770, Kalydeco

Appearance Not specified, likely a solid White to off-white powder

Solubility
Not specified, expected to be

similar to Ivacaftor
< 0.05 µg/mL in water

LogP
Not specified, expected to be

similar to Ivacaftor
5.6

Synthesis of Ivacaftor-d18
While specific, detailed step-by-step synthesis protocols for Ivacaftor-d18 are proprietary, a

general method for preparing deuterated derivatives of Ivacaftor is outlined in patent literature.

[7][8] The synthesis involves the coupling of two key deuterated intermediates.

A plausible synthetic approach, based on published information for deuterated Ivacaftor

analogues, involves the following key transformation:[7][8][9]

General Synthesis Scheme:
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Caption: General synthetic scheme for Ivacaftor-d18.

The synthesis of the deuterated intermediates would require the use of deuterated starting

materials and reagents. For instance, the synthesis of a d9-tert-butylphenol intermediate, a key

component for one of the main fragments, has been described utilizing d9-tert-butanol in a

Friedel–Crafts alkylation or a more cost-effective route involving the in-situ generation and

capture of a quinone methide intermediate with a deuterated Grignard reagent (CD₃MgI).[9]

Experimental Protocols: Quantification of Ivacaftor
using Ivacaftor-d18
Ivacaftor-d18 is crucial for the accurate quantification of Ivacaftor and its metabolites in

pharmacokinetic and therapeutic drug monitoring studies. Below is a representative

experimental protocol for the analysis of Ivacaftor in human plasma using LC-MS/MS with

Ivacaftor-d18 as an internal standard. This protocol is a composite based on several published

methods.[5][6][10][11][12]

Sample Preparation (Protein Precipitation)
Thaw plasma samples at room temperature.

To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of a protein precipitation

solution. This solution consists of acetonitrile containing the internal standard, Ivacaftor-d18,

at a concentration of 100 ng/mL.

Vortex the mixture for 30 seconds to ensure thorough mixing and precipitation of proteins.
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Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated

proteins.

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance

liquid chromatography (UHPLC) system.

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient Elution:

Start with 60% Mobile Phase A and 40% Mobile Phase B.

Linearly increase to 95% Mobile Phase B over 3 minutes.

Hold at 95% Mobile Phase B for 1 minute.

Return to initial conditions and re-equilibrate for 2 minutes.

Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

Column Temperature: 40°C.

Mass Spectrometry Conditions
Mass Spectrometer: A triple quadrupole mass spectrometer.

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

Multiple Reaction Monitoring (MRM) Transitions:
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Ivacaftor: Precursor ion (Q1) m/z 393.2 → Product ion (Q3) m/z 188.1

Ivacaftor-d18: Precursor ion (Q1) m/z 411.3 → Product ion (Q3) m/z 188.1

Ion Source Parameters:

Capillary Voltage: 3.5 kV

Source Temperature: 150°C

Desolvation Temperature: 400°C

Cone Gas Flow: 50 L/hr

Desolvation Gas Flow: 800 L/hr

Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (Ivacaftor) to the

internal standard (Ivacaftor-d18).

A calibration curve is constructed by plotting the peak area ratios of known concentrations of

Ivacaftor standards versus their concentrations.

The concentration of Ivacaftor in the unknown samples is then determined from the

calibration curve.

Signaling Pathway and Mechanism of Action of
Ivacaftor
Ivacaftor's therapeutic effect is achieved by modulating the function of the CFTR protein, which

is an ion channel on the surface of epithelial cells.[1][3][13] In individuals with certain CFTR

mutations, such as the G551D mutation, the CFTR protein is present on the cell surface but

has a defective "gate," meaning it does not open frequently enough to allow for adequate

chloride ion transport.[1]
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Caption: Mechanism of action of Ivacaftor on the CFTR protein.

As depicted in the diagram, Ivacaftor binds directly to the defective CFTR protein.[13] This

binding event increases the open probability of the channel, allowing chloride ions to flow out of

the cell.[1] The resulting increase in chloride transport helps to restore the airway surface liquid

layer, leading to improved hydration and clearance of mucus from the airways.[1]

Conclusion
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Ivacaftor-d18 is an indispensable tool in the research and development of cystic fibrosis

therapies. Its chemical and physical properties are nearly identical to its non-deuterated parent

compound, Ivacaftor, making it an ideal internal standard for bioanalytical assays. The ability to

accurately quantify Ivacaftor in biological samples is critical for understanding its

pharmacokinetics, ensuring patient safety, and optimizing therapeutic regimens. The continued

use of Ivacaftor-d18 will undoubtedly contribute to the advancement of treatments for cystic

fibrosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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